Europium(III) oxalate hydrate

Description

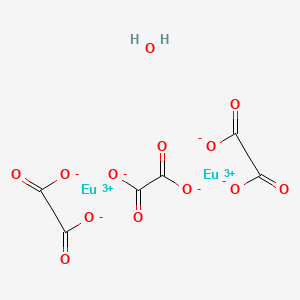

Structure

3D Structure of Parent

Properties

IUPAC Name |

europium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUMNFRIKCFDGT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Eu2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952799 | |

| Record name | Europium(3+) ethanedioate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304675-55-6 | |

| Record name | Europium(3+) ethanedioate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Europium(III) oxalate hydrate chemical formula and structure

An In-depth Technical Guide to Europium(III) Oxalate Hydrate: Formula, Structure, and Synthesis

Introduction

This compound, a key inorganic coordination compound, holds a significant position in the field of materials science. While not an end-product for many applications, it serves as a critical precursor for the synthesis of high-purity Europium(III) oxide (Eu₂O₃). This oxide is renowned for its sharp, intense red luminescence, making it an indispensable component in phosphors for solid-state lighting (LEDs), displays, and anti-counterfeiting technologies[1][2][3]. The precise control over the stoichiometry, crystal structure, and purity of the final oxide product is intrinsically linked to the properties of its oxalate precursor.

This guide provides a comprehensive technical overview of this compound for researchers and materials scientists. It delves into its chemical formula and various hydration states, explores its complex coordination structure, details a standard synthesis protocol and characterization methods, and examines its thermal decomposition pathway, which is fundamental to its primary application.

Chemical Formula and Stoichiometry

The generalized chemical formula for this compound is Eu₂(C₂O₄)₃·xH₂O[4][5]. The 'x' denotes a variable number of water molecules of hydration, leading to several stable hydrate forms. The most commonly synthesized and studied form is the decahydrate, Eu₂(C₂O₄)₃·10H₂O[1]. Other reported hydrates include the hexahydrate and tetrahydrate, which can be formed during the thermal dehydration of the decahydrate[1].

The choice of synthesis conditions, particularly temperature and drying methods, dictates the final hydration state of the isolated product. For stoichiometric calculations and the preparation of standard solutions, precise knowledge of the hydration number is critical, as it significantly impacts the molar mass.

| Compound Name | Chemical Formula | Molar Mass (g·mol⁻¹) |

| Europium(III) oxalate (Anhydrous) | Eu₂(C₂O₄)₃ | 567.99 |

| Europium(III) oxalate tetrahydrate | Eu₂(C₂O₄)₃·4H₂O | 640.05 |

| Europium(III) oxalate hexahydrate | Eu₂(C₂O₄)₃·6H₂O | 676.08 |

| Europium(III) oxalate decahydrate | Eu₂(C₂O₄)₃·10H₂O | 748.14 |

| Data sourced from[1]. |

Molecular and Crystal Structure

The structure of this compound is a complex coordination polymer. The trivalent europium ion (Eu³⁺) acts as the coordination center, bonded by both oxalate anions (C₂O₄²⁻) and water molecules (H₂O).

Coordination Environment: In the decahydrate, the Eu³⁺ ion is typically nine-coordinate. The oxalate ligand is a versatile bridging ligand, binding to the europium ions in a bidentate fashion. This bridging action creates an extended polymeric network. A recent, precise analysis of the decahydrate structure determined the formula to be [Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O, indicating that six water molecules are directly coordinated to the two europium ions within the asymmetric unit, while the remaining water molecules are lattice or hydrogen-bonded water[6].

Crystal System: Europium(III) oxalate decahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c[1]. The lattice parameters for this structure are reported as a = 1098 pm, b = 961 pm, c = 1004 pm, and β = 114.2°, with four formula units per unit cell[1]. This layered honeycomb structure is characteristic of lighter lanthanide oxalates[7].

Caption: Generalized coordination of the Eu³⁺ ion.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a precipitation reaction. The low solubility of lanthanide oxalates in aqueous media makes this a highly efficient method[8].

Experimental Protocol: Precipitation Synthesis of Eu₂(C₂O₄)₃·10H₂O

Objective: To synthesize crystalline Europium(III) oxalate decahydrate via direct precipitation.

Materials:

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (99.9%+)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of Europium(III) nitrate by dissolving the appropriate mass in deionized water.

-

Prepare a 0.3 M solution of oxalic acid. A molar excess of oxalate is used to ensure complete precipitation of the Eu³⁺ ions[1].

-

-

Precipitation:

-

Gently heat the Europium(III) nitrate solution to approximately 60-70°C with constant stirring.

-

Slowly add the oxalic acid solution dropwise to the hot europium solution. A white, crystalline precipitate will form immediately.

-

The causality for heating the solution is to promote the growth of larger, more easily filterable crystals and to decrease the level of supersaturation, which favors crystalline over amorphous product formation.

-

-

Digestion and Aging:

-

After the addition is complete, continue stirring the mixture at the elevated temperature for 1-2 hours. This "digestion" step allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, improving crystallinity.

-

Allow the mixture to cool slowly to room temperature and then let it age for several hours, or overnight, to ensure complete precipitation.

-

-

Isolation and Washing:

-

Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid several times with deionized water to remove any unreacted reagents and nitrate ions.

-

Perform a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the product in a desiccator over a mild desiccant or in a low-temperature oven (e.g., 40°C) to obtain the stable decahydrate[1]. High-temperature drying will lead to loss of hydration water.

-

Caption: Workflow for the precipitation synthesis.

Physicochemical Characterization

-

Thermogravimetric Analysis (TGA): TGA is the most crucial technique for confirming the hydration state and thermal stability. The decomposition of Eu₂(C₂O₄)₃·10H₂O occurs in distinct steps:

-

Dehydration: A multi-step weight loss below 200°C corresponds to the sequential removal of the 10 water molecules[1].

-

Decomposition to Carbonate/Oxycarbonate: The anhydrous oxalate decomposes at higher temperatures (starting around 350°C) to form intermediate species[1][9].

-

Formation of Oxide: The final decomposition step, typically above 600°C, yields the stable Europium(III) oxide (Eu₂O₃)[1].

-

-

X-ray Diffraction (XRD): Powder XRD is used to confirm the crystalline phase and purity of the synthesized product by comparing the experimental diffraction pattern to reference patterns.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra show characteristic absorption bands for the oxalate ligand (e.g., C=O and C-O stretches) and the broad O-H stretching band of the water molecules.

Thermal Decomposition and Applications

The primary technological relevance of this compound lies in its role as a precursor for Eu₂O₃. The thermal decomposition (calcination) process is a critical manufacturing step.

Decomposition Pathway: The overall thermal decomposition can be summarized as: Eu₂(C₂O₄)₃·10H₂O(s) → Eu₂(C₂O₄)₃(s) + 10H₂O(g) Eu₂(C₂O₄)₃(s) → Eu₂O₃(s) + 3CO(g) + 3CO₂(g)

The morphology, particle size, and reactivity of the final Eu₂O₃ powder are heavily influenced by the calcination conditions (temperature, heating rate, atmosphere) and the characteristics of the initial oxalate precursor. Careful control over the oxalate synthesis is therefore paramount for producing high-quality phosphors.

Caption: Thermal decomposition pathway of this compound.

Applications:

-

Red Phosphors: The Eu₂O₃ produced is a vital red-emitting phosphor for white LEDs and displays[1].

-

Luminescence: The oxalate compound itself exhibits the characteristic red luminescence of Eu³⁺ when excited by UV light, with emissions corresponding to the ⁵D₀→⁷Fⱼ transitions[1].

-

Specialty Glass and Ceramics: Europium oxide is used as a dopant in glass and ceramics for optical applications[3].

Conclusion

This compound is a cornerstone material for the synthesis of advanced luminescent materials. Its well-defined stoichiometry, particularly in its decahydrate form, and its predictable, multi-stage thermal decomposition make it an ideal precursor for producing high-purity Europium(III) oxide. A thorough understanding of its crystal structure, synthesis parameters, and thermal behavior is essential for researchers and engineers working to develop and optimize next-generation lighting, display, and sensor technologies.

References

-

Europium(III) oxalate. Wikipedia. [Link]

-

Meadows, T. Q. (2021). INVESTIGATION OF TRIVALENT NEODYMIUM AND EUROPIUM OXALATE CRYSTALLIZATION PROCESSES: THERMODYNAMIC MODELING, SPECTROSCOPY, AND MICROSCOPY. WSU Research Exchange. [Link]

-

Takano, R., Ishida, T., & Ay, B. (2022). Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate. CrystEngComm, 24(40), 7165-7172. [Link]

-

Takano, R., Ishida, T., & Ay, B. (2022). Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate. RSC Publishing. [Link]

-

Wendlandt, W. W. (1963). Thermal decomposition of europium(III) oxalate. Journal of Inorganic and Nuclear Chemistry, 25(11), 1415-1422. [Link]

-

Europium (III) Oxalate 99.999% Ultra Pure Lab Chemical. eqipped. [Link]

-

Europium Oxalate. American Elements. [Link]

-

Gallagher, P. K., Schrey, F., & Prescott, B. (1970). Study of the thermal decomposition of europium(III) oxalate using the Moessbauer effect. Inorganic Chemistry, 9(11), 2510-2515. [Link]

-

Europium: Properties and Applications. Stanford Materials Corporation. [Link]

-

Thermodynamic Parameters and Coordination Behavior of Eu(III) Complexes with Tartrate and Oxalate Ligands: Study Using NMR and Potentiometry Methods. (2023). MDPI. [Link]

-

Eu–oxalate layers in the ac plane in europium oxalate. ResearchGate. [Link]

-

What Are the Uses of Europium? Discover Its Role in High-Tech Innovations. AEM REE. [Link]

-

Michálek, J., Ghimpu, A., Beneš, O., & Vokáč, M. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(14), 11849–11857. [Link]

-

Ghimpu, A., Kaman, O., Kubíček, V., & Michálek, J. (2022). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry, 61(43), 17300–17311. [Link]

-

Shyamala, M. P., Dharwadkar, S. R., & Chandrasekharaiah, M. S. (1982). Thermal decomposition of europium formate and oxalate. Thermochimica Acta, 56, 135-146. [Link]

-

Europium compounds. Wikipedia. [Link]

-

Europium Oxalate. Ereztech. [Link]

-

Europium Oxalate Eu2(C2O4)3.xH2O. ATT Advanced Elemental Materials Co., Ltd. [Link]

Sources

- 1. Europium(III) oxalate - Wikipedia [en.wikipedia.org]

- 2. Europium: Properties and Applications - Rare Earth Elements [stanfordmaterials.com]

- 3. Europium Oxalate Eu2(C2O4)3.xH2O Supplier [attelements.com]

- 4. This compound | CAS 304675-55-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. strem.com [strem.com]

- 6. Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

Technical Guide: Europium(III) Oxalate Hydrate

Primary CAS Number: 304675-55-6

Alternative CAS Numbers: 152864-32-9, 51373-59-2

Formula:

Executive Summary

Europium(III) oxalate hydrate is a critical organometallic precursor used primarily in the synthesis of high-purity europium oxide (

Chemical Identity and Registry

The nomenclature for hydrated rare-earth oxalates can be complex due to variable water content (hydration spheres). Researchers must verify the specific CAS based on the hydration state required for their stoichiometry calculations.

| Registry Parameter | Value | Notes |

| Primary CAS | 304675-55-6 | Most common identifier for the general hydrate used in commerce. |

| Secondary CAS | 152864-32-9 | Often associated with specific high-purity reagent grades. |

| Anhydrous CAS | 2467-02-9 | Theoretical anhydrous form (rarely isolated in ambient conditions). |

| Molecular Formula | The decahydrate is the most stable thermodynamic form precipitated from aqueous solution. | |

| Molecular Weight | 748.13 g/mol (Decahydrate)567.99 g/mol (Anhydrous) | Critical: Always verify the basis of weight on the CoA before gravimetric analysis. |

Physicochemical Characterization

This compound exists as a white, crystalline powder.[1][2] Its insolubility in water is a defining feature utilized in separation chemistry.

| Property | Metric | Technical Context |

| Appearance | White Crystalline Solid | Monoclinic crystal system (Space group |

| Solubility (Water) | Insoluble | |

| Solubility (Acid) | Soluble | Dissolves in dilute |

| Thermal Stability | Dehydrates < 200°C | Multistep decomposition profile (see Section 5). |

| Hygroscopicity | Moderate | Can absorb atmospheric moisture; store in a desiccator. |

Synthesis Protocol: Controlled Precipitation

Objective: Synthesize high-purity

Reagents

-

Europium Source: Europium(III) Nitrate Pentahydrate (

) or Europium(III) Chloride ( -

Precipitant: Oxalic Acid Dihydrate (

). -

Solvent: Deionized Water (

).

Methodology

-

Dissolution: Dissolve

in DI water to achieve a concentration of 0.1 M. Maintain pH ~1-2 to prevent premature hydrolysis. -

Precipitant Preparation: Prepare a 0.15 M oxalic acid solution (50% stoichiometric excess).

-

Precipitation: Slowly add the oxalic acid solution to the europium solution under vigorous stirring at 60°C.

-

Why 60°C? Elevated temperature promotes crystal growth (Ostwald ripening), resulting in larger, more filterable particles compared to room temperature precipitation.

-

-

Digestion: Stir for 1 hour, then allow the precipitate to settle (digest) for 2-4 hours.

-

Filtration & Wash: Filter the white precipitate. Wash 3x with DI water and 1x with ethanol to facilitate drying.

-

Drying: Dry at 60-80°C overnight. Do not exceed 100°C to prevent loss of lattice water if the specific hydrate stoichiometry is required.

Synthesis Workflow Diagram

Figure 1: Controlled precipitation workflow for this compound. The digestion step is critical for minimizing fines and ensuring stoichiometric hydration.

Thermal Decomposition & Analysis

For researchers utilizing this compound as a precursor for

Decomposition Mechanism[3][4]

-

Dehydration (Ambient - 200°C): Loss of water molecules.

-

Decomposition to Oxycarbonate (300°C - 450°C): Breakdown of the oxalate ligand.

-

Oxide Formation (> 600°C): Final conversion to the stable oxide.

Thermal Pathway Diagram

Figure 2: Thermal decomposition pathway. Note that the oxycarbonate intermediate is stable over a specific temperature range before final conversion to the oxide.

Applications in Research & Industry

Phosphor Precursor

Europium-doped yttrium oxide (

Metal-Organic Frameworks (MOFs)

Europium oxalate serves as a building block for luminescent MOFs. The oxalate ligand acts as a bridge between

Radiochemical Separation

Due to the high insolubility of the oxalate, this form is used to separate europium from other soluble ions in nuclear waste reprocessing or rare-earth mining operations.

Safety and Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[3] |

| Eye Irritation | H319 | Causes serious eye irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Use in a fume hood if generating dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed to maintain hydration state.

References

-

Thermo Scientific Chemicals. this compound, 99.9% (REO).[4] Retrieved from

-

Ereztech. Europium Oxalate | this compound.[1] Retrieved from

-

Santa Cruz Biotechnology. this compound (CAS 304675-55-6).[3][5] Retrieved from

-

American Elements. Europium Oxalate.[1][6][7][8] Retrieved from

-

Gallagher, P. K., et al. Study of the thermal decomposition of europium(III) oxalate using the Moessbauer effect.[9] Inorganic Chemistry.[8][9][10][11] Retrieved from

Sources

- 1. Europium Oxalate | this compound | C6Eu2O12 - Ereztech [ereztech.com]

- 2. Europium (III) Oxalate Hydrate - CAS No. 304675-55-6 [prochemonline.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound, 99.9% (REO) 2 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | CAS 304675-55-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. americanelements.com [americanelements.com]

- 7. Europium Oxalate Eu2(C2O4)3.xH2O Supplier [attelements.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scilit.com [scilit.com]

- 11. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

Europium(III) oxalate hydrate solubility in water and organic solvents

Executive Summary

Europium(III) oxalate hydrate (

This guide provides a rigorous analysis of its solubility in aqueous, acidic, and organic environments, supported by thermodynamic principles and validated experimental protocols for researchers in radiochemistry, inorganic synthesis, and materials science.[1]

Physicochemical Profile

Structural & Hydration Dynamics

Europium oxalate precipitates from aqueous solution primarily as the decahydrate (

-

Lattice Energy vs. Hydration: The high charge density of

results in a robust crystal lattice with oxalate anions. The lattice energy significantly exceeds the hydration energy of the constituent ions, driving the equilibrium toward the solid phase in neutral water. -

Thermal Evolution:

Solubility Data Summary

| Solvent Medium | Solubility Status | Mechanism / Notes |

| Water (pH 7) | Insoluble ( | High lattice energy dominates.[1] |

| Dilute Mineral Acids ( | Soluble | Protonation of |

| Ethanol / Acetone | Insoluble | Low dielectric constant prevents ionic dissociation; used for washing precipitates.[1] |

| Excess Oxalate ( | Slightly Soluble | Formation of anionic complexes |

Aqueous Solubility Dynamics

The Solubility Equilibrium

The dissolution of europium oxalate is governed by the solubility product constant (

Key Insight: While exact literature values vary due to ionic strength differences, the

The pH Dependence (Acid Dissolution)

Solubility is critically dependent on pH. Adding strong acid (

In 1M

Diagram: Solubility & pH Interaction

The following diagram illustrates the competing equilibria that dictate solubility.

Figure 1: Competing equilibria governing Europium Oxalate solubility. Acidic conditions (red arrow) drive dissolution, while excess oxalate can lead to minor re-dissolution via complexation.[1]

Experimental Protocols

Protocol A: Quantitative Precipitation (Purification)

This standard method utilizes the "Insolubility" in water/dilute acid to separate Eu from soluble impurities (e.g., Fe, Al, Ca).[1]

Reagents:

-

Europium Nitrate stock solution (

M) in -

Oxalic Acid solution (

M).[1] -

Wash solvent: Ethanol (95%) or Acetone.[1]

Workflow:

-

Heating: Heat the Eu nitrate solution to 60–80°C . Reasoning: Promotes crystal growth (Ostwald ripening) over nucleation, resulting in filterable crystals rather than colloidal fines.[1]

-

Precipitation: Add Oxalic Acid solution slowly with stirring. Use a 10-20% stoichiometric excess of oxalate.[1]

-

Note: Do not use a massive excess (>100%), as soluble anionic complexes

may form, reducing yield.[1]

-

-

Digestion: Maintain temperature for 1–2 hours, then allow to cool slowly to room temperature overnight.

-

Filtration: Filter using a fine-porosity sintered glass crucible or 0.2

m membrane.[1] -

Washing:

Protocol B: Homogeneous Precipitation (Crystallography Grade)

For growing large, well-defined crystals (e.g., for X-ray diffraction), avoid direct mixing.[1]

Method:

Diagram: Precipitation Workflow

Figure 2: Optimized workflow for quantitative recovery of Europium Oxalate.

Thermodynamic & Solvent Considerations

Thermodynamics of Precipitation

The formation of Europium oxalate is entropy-driven .

- : Spontaneous precipitation.[1]

-

: When

Organic Solvent Compatibility

-

Ethanol/Methanol/Acetone: Solubility is negligible.[1] These solvents have low dielectric constants compared to water, which energetically disfavors the separation of

and -

Application: This insolubility is utilized in "antisolvent crystallization."[1] Adding ethanol to an aqueous solution containing dissolved Eu and oxalate (in high acid) can force rapid precipitation by lowering the dielectric constant of the medium.

References

-

Solubility & Complexation: Chung, D., et al. "Solubility of Rare Earth Oxalate in Oxalic and Nitric Acid Media."[1] Journal of Industrial and Engineering Chemistry, 2018.[1][3] Link[1]

-

Thermodynamic Parameters: "Thermodynamic Parameters and Coordination Behavior of Eu(III) Complexes with Tartrate and Oxalate Ligands." MDPI, 2023.[1] Link[1]

-

Crystal Structure & Hydration: "Homogeneous Precipitation of Lanthanide Oxalates." ACS Omega, 2022.[1] Link[1]

-

General Solubility Data: "Solubility Product Constants for Common Salts." Solubility of Things. Link

Sources

Technical Guide: Stoichiometric and Gravimetric Analysis of Europium(III) Oxalate Hydrates

Executive Summary

Europium(III) oxalate is a critical intermediate in the separation of lanthanides and a precursor for high-purity Europium(III) oxide (

The challenge in handling Europium oxalate lies in its variable hydration state (

This guide provides a definitive reference for the molar masses of specific hydrates, supported by thermal decomposition protocols to validate material purity.

The Chemistry of Hydration

The general formula for Europium(III) oxalate is

Stoichiometric Baseline

To ensure analytical accuracy, we utilize the IUPAC 2023 standard atomic weights:

-

Europium (Eu): 151.964 g/mol [5]

-

Carbon (C): 12.011 g/mol

-

Oxygen (O): 15.999 g/mol

-

Hydrogen (H): 1.008 g/mol [6]

Theoretical Molar Mass Calculations

The following table provides the precise molar masses for the thermodynamically relevant species of Europium oxalate. These values should be used as the standard for gravimetric calculations.

Table 1: Molar Mass of Europium(III) Oxalate Species

| Species | Formula | Hydration ( | Molar Mass ( g/mol ) | |

| Decahydrate | 10 | 748.14 | +31.72% | |

| Hexahydrate | 6 | 676.08 | +19.03% | |

| Tetrahydrate | 4 | 640.05 | +12.69% | |

| Anhydrous | 0 | 567.99 | 0.00% | |

| Oxide (Final Product) | N/A | 351.93 | -38.04% |

Critical Insight: The decahydrate is the standard commercial form. However, drying at temperatures

without controlled humidity can inadvertently dehydrate the surface, shifting the effective molar mass closer to the hexahydrate. Always verify 'x' via TGA before critical syntheses.

Experimental Determination: Thermogravimetric Analysis (TGA)

The only definitive method to determine the hydration state (

Decomposition Pathway

-

Dehydration: Release of water molecules to form the anhydrous oxalate.

-

Oxalate Breakdown: Decomposition of the oxalate ligand to form the oxycarbonate (

) and CO/CO2. -

Decarbonation: Final conversion to the stable oxide (

).

Visualization: Thermal Decomposition Workflow

The following diagram illustrates the critical temperature ranges and mass loss events.

Figure 1: Thermal decomposition pathway of Europium(III) oxalate decahydrate showing theoretical residual mass percentages.

Protocol 1: TGA Validation of Hydration State

Objective: Determine the exact value of

-

Sample Prep: Weigh 10–15 mg of sample into an alumina crucible.

-

Atmosphere: Purge with dry Air or Nitrogen at 50 mL/min. (Air is preferred to ensure complete oxidation to

). -

Ramp: Heat from

to -

Calculation:

Where

Synthesis and Stability

To obtain high-purity Europium(III) oxalate with a predictable molar mass (the decahydrate), precipitation conditions must be strictly controlled. Rapid precipitation or high pH can lead to the occlusion of contaminants or formation of basic oxalates.

Visualization: Controlled Precipitation Workflow

Figure 2: Controlled precipitation workflow to ensure formation of the stable decahydrate phase.

Protocol 2: Synthesis of

Objective: Synthesize high-purity decahydrate for use as a gravimetric standard.

-

Dissolution: Dissolve

(99.99%) in slight excess dilute Nitric Acid ( -

Precipitant: Prepare a 0.1 M Oxalic Acid (

) solution. Use a 10% stoichiometric excess to drive the solubility equilibrium ( -

Precipitation:

-

Heat both solutions to

. -

Add Oxalic Acid dropwise to the Europium solution under constant stirring.

-

Note: Adding Eu to Oxalate (inverse addition) can cause local supersaturation and finer, harder-to-filter particles.

-

-

Digestion: Allow the precipitate to age in the mother liquor for 3 hours at

. This "Ostwald ripening" promotes the formation of uniform, crystalline decahydrate. -

Washing: Filter and wash 3x with deionized water, followed by 1x with Ethanol. The Ethanol wash lowers the surface tension, preventing agglomeration during drying.

-

Drying: Air dry at room temperature (

) for 24 hours. Do not oven dry. Oven drying >

Applications in Research & Drug Development

Pharmaceutical Assay Reagents (TR-FRET)

In drug discovery, Europium is the chelate of choice for Time-Resolved Fluorescence (TRF) assays due to its long fluorescence lifetime. The synthesis of these chelates (e.g., Eu-cryptates) requires precise stoichiometry.

-

Impact: Using an assumed molar mass of 748.14 (decahydrate) when the material is actually 676.08 (hexahydrate) results in a 9.6% excess of Europium . In chelation chemistry, unchelated free Europium increases background noise and decreases the signal-to-noise ratio (S/N) of the FRET assay.

Nuclear Fuel Cycle Surrogates

Europium(III) oxalate is often used as a non-radioactive surrogate for Americium(III) and Curium(III) oxalates in developing separation protocols for nuclear waste reprocessing.

-

Impact: Accurate molar mass is required to calculate partition coefficients (

) and solubility products during extraction process design.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[6] Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link]

-

Wendlandt, W. W. (1959). Thermal Decomposition of Rare Earth Metal Oxalates. Analytical Chemistry, 30(1), 58–61. [Link]

- Möller, T., et al. (2015). Synthesis and characterization of lanthanide oxalates and their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 121, 123-135.

-

Gallagher, P. K. (1964). Thermal Analysis of Europium Oxalate. Inorganic Chemistry, 3(9), 1347-1348. [Link]

Sources

- 1. Europium(III) oxalate hydrate, 99.9% (REO) 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. Europium Oxalate | this compound | C6Eu2O12 - Ereztech [ereztech.com]

- 3. strem.com [strem.com]

- 4. Europium(III) oxalate - Wikipedia [en.wikipedia.org]

- 5. Europium - Wikipedia [en.wikipedia.org]

- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Coordination chemistry of Europium(III) with oxalate ligands

Luminescent Architectures: A Technical Guide to Europium(III) Oxalate Coordination

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Coordination dynamics, thermodynamic stability, photophysical mechanisms, and synthesis protocols for bio-application.[1]

Core Directive & Strategic Relevance

In the realm of lanthanide coordination chemistry, Europium(III) (

Why Oxalate?

The oxalate ligand (

Fundamental Coordination Chemistry

The Chelate Effect and Thermodynamic Stability

is a hard acid (Pearson HSAB theory) and exhibits a high affinity for hard oxygen donors. Oxalate acts as a bidentate chelator, forming stable five-membered rings with the metal center. This chelation is entropically driven, significantly enhancing stability compared to monodentate carboxylates.Key Coordination Parameters:

-

Coordination Number (CN): Typically 8 or 9.[1]

-

Geometry: Square antiprismatic or tricapped trigonal prismatic.

-

Binding Mode:

-bridging (connecting two metal centers) or chelating (binding one metal center).

Table 1: Thermodynamic Stability Constants (Log

| Species | Reaction Equilibrium | Log | Significance |

| ~ 4.8 - 5.9 | Initial complexation; soluble. | ||

| ~ 8.7 - 10.5 | Anionic species; precursor to MOFs. | ||

| ~ 11.4 - 13.0 | Fully saturated; high stability. | ||

| -31.4 (log) | Extremely low solubility; drives precipitation. |

Note: Stability increases with ionic strength due to the charge shielding effect, stabilizing the highly charged anionic complexes.

Photophysics: The Mechanism of Enhanced Emission

The primary challenge in Eu(III) luminescence is non-radiative decay caused by the coupling of the excited state (

The Oxalate Solution:

Replacing

Diagram 1: Photophysical Jablonski Pathway

This diagram illustrates the energy transfer and the critical role of ligand-field shielding.

Caption: Energy transfer pathway showing the "Antenna Effect" and the critical suppression of O-H quenching by Oxalate coordination.

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Eu-Oxalate MOF Nanocrystals

Best for: Bio-imaging probes and drug delivery vectors.

Reagents:

- (99.9% purity)

-

Oxalic Acid Dihydrate (

) -

CTAB (Cetyltrimethylammonium bromide) – Surfactant for size control

-

Deionized Water (

)

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 1.0 mmol of

in 15 mL of DI water. -

Ligand Preparation: Dissolve 1.5 mmol of Oxalic Acid in 15 mL of DI water. Add 50 mg of CTAB and sonicate for 10 minutes to ensure micelle formation.

-

Coordination Initiation: Slowly add the oxalate solution to the Europium solution under vigorous stirring (500 rpm). A white suspension will form immediately.

-

Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless steel autoclave (50 mL capacity). Seal and heat at 160°C for 12 hours .

-

Scientific Rationale: High pressure/temp favors the formation of the thermodynamic product (crystalline MOF) over the kinetic product (amorphous precipitate).

-

-

Washing & Isolation: Cool to room temperature naturally. Centrifuge at 8000 rpm for 10 mins. Wash the pellet 3x with ethanol to remove excess CTAB and unreacted ions.

-

Calcination (Optional): For oxide precursors, calcine at 600°C. For luminescent MOFs, dry at 60°C under vacuum.

Protocol B: Quality Control & Validation

Every batch must be self-validated.

-

XRD (X-Ray Diffraction): Confirm crystallinity.[2] Look for characteristic peaks of the monoclinic or triclinic phase.

-

Lifetime Decay (

): Measure the decay curve at 615 nm.-

Pass Criteria:

. (Values

-

Diagram 2: Synthesis & Validation Workflow

Caption: Workflow for Hydrothermal Synthesis and QC validation of Eu-Oxalate Nanocrystals.

Applications in Drug Development

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Eu-oxalate complexes are ideal donors for TR-FRET due to their long luminescence lifetimes (milliseconds vs. nanoseconds for organic dyes).

-

Mechanism: A pulsed light source excites the Eu-complex. Measurement is delayed by

. This eliminates short-lived background autofluorescence from biological media (serum, cells), dramatically improving the Signal-to-Noise (S/N) ratio in high-throughput drug screening.

Cytotoxicity & Biocompatibility

While

-

Safety Protocol: For in vivo applications, Eu-oxalate nanocrystals must be encapsulated (e.g., silica coating or PEGylation) to prevent ligand exchange with body fluids.

-

Theranostic Potential: Eu-oxalate nanoparticles can serve as carriers for chemotherapeutics (like Doxorubicin) due to the porous nature of the MOF structure, allowing for simultaneous drug delivery and tracking.

References

-

Bünzli, J.-C. G. (2010). "Lanthanide Luminescence for Biomedical Analyses and Imaging." Chemical Reviews.

-

Dinu, A., et al. (2019).[3] "Structural and spectroscopic investigations on the quenching free luminescence of europium oxalate nanocrystals." Journal of Solid State Chemistry.

-

Grenthe, I., et al. (1969).[4] "Thermodynamic Properties of Rare Earth Complexes. VI. Stability Constants for the Oxalate Complexes." Acta Chemica Scandinavica.

-

Eliseeva, S. V., & Bünzli, J.-C. G. (2010). "Lanthanide luminescence: basic concepts and recent developments." Chemical Society Reviews.

-

Harrowfield, J. (2018). "Lanthanide-Oxalate Frameworks: Structures and Luminescence." Inorganic Chemistry.

Sources

The Universal Capture Agent: A Technical Guide to Lanthanide Oxalates

The following technical guide provides an in-depth analysis of Lanthanide Oxalates, structured to serve researchers and drug development professionals.

From 19th-Century Discovery to Modern Medical Isotope Purification

Executive Summary

Lanthanide oxalates (

For the drug development professional, understanding the lanthanide oxalate system is not about the salt itself, but its role as the ultimate purification gate . Whether producing Gadolinium for MRI contrast agents or Lutetium-177 for targeted radionuclide therapy, the oxalate precipitation step is often the critical control point (CCP) that determines the final trace metal profile and isotopic purity.

Part 1: Historical Genesis & The Analytical Revolution

The history of lanthanide oxalates is inextricably linked to the discovery of the elements themselves. In the late 18th and early 19th centuries, chemists like Johan Gadolin (1794) and Carl Gustaf Mosander (1839) were wrestling with complex minerals (e.g., gadolinite, cerite). They faced a unique challenge: separating these "new earths" from abundant elements like iron, aluminum, and calcium.

Oxalic acid (derived initially from wood sorrel, later synthesized) emerged as the "Silver Bullet" of rare earth chemistry due to a singular property: Selectivity in Acidic Media .

-

The Iron Exclusion Principle: Most transition metal oxalates (like Fe, Al) are soluble in mineral acids.

-

The Lanthanide Trap: Lanthanide oxalates are virtually insoluble even in moderately acidic solutions (pH 0–2).

This allowed early chemists to digest complex ores in acid, filter off the "insolubles," and then add oxalic acid to selectively precipitate the entire lanthanide group as a white, crystalline solid, leaving the iron behind in the filtrate. This "Group Precipitation" remains the standard first step in hydrometallurgy today.

Part 2: Chemical Fundamentals & Coordination Logic

To control the precipitation, one must understand the coordination environment. Lanthanide ions (

Hydration States and Structure

The water content in the crystal lattice is not random; it is dictated by the Lanthanide Contraction (the decrease in ionic radius from La to Lu).

| Lanthanide Series | Ionic Radius (pm) | Crystal System | Formula | Coordination Number |

| Light (La–Pr) | 103 – 99 | Monoclinic ( | 9-10 | |

| Middle (Nd–Dy) | 98 – 91 | Monoclinic ( | 9 | |

| Heavy (Ho–Lu) | 90 – 86 | Triclinic ( | 8 |

Expert Insight: In a manufacturing setting, the shift from decahydrate to hexahydrate (around Ho/Er) alters the particle morphology and settling time. Heavy lanthanide oxalates often precipitate as smaller, more compact crystals, which can complicate filtration.

Solubility Products ( )

The extremely low solubility is the driver for high recovery rates.

-

values generally range from

-

Trend: Solubility decreases slightly from La to Gd, then increases slightly for the heavy lanthanides (due to changes in hydration energy vs. lattice energy), but remains quantitatively insoluble for process purposes.

Part 3: The Thermal Decomposition Pathway

For material scientists and ceramicists, the oxalate is rarely the final product. It is a precursor to the oxide.[1][2][3] The thermal decomposition is a distinct, multi-step process that must be controlled to avoid carbon contamination in the final drug/material precursor.

Graphviz Diagram: Thermal Decomposition Mechanism

The following diagram illustrates the stepwise degradation of a generic Lanthanide Oxalate Decahydrate.

Figure 1: Thermal decomposition pathway of Lanthanide Oxalates. Note the intermediate Oxycarbonate phase, which is stable over a wide temperature range.

Protocol Warning: If the heating ramp is too fast between 350°C and 420°C, the disproportionation of CO (

Part 4: Relevance to Drug Development & Medical Isotopes

While lanthanide oxalates are not drugs, they are the Gatekeepers of Purity for lanthanide-based therapeutics.

The Lutetium-177 Supply Chain

is a beta-emitting isotope used in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors.-

The Challenge: Producing

involves irradiating Ytterbium ( -

The Oxalate Role: After chromatographic separation, the final recovery of the medical isotope often involves oxalate precipitation to convert the soluble nitrate/chloride into a solid, stable form for transport or conversion to the final oxide microspheres.

-

Purity Requirement: Any trace metals (Fe, Zn, Cu) will compete with the Lutetium for the chelator (e.g., DOTA, DTPA) in the final drug product. Oxalate precipitation effectively strips these competitors.

Homogeneous Precipitation for Nanoparticles

In the development of Upconversion Nanoparticles (UCNPs) for bio-imaging, particle size uniformity is paramount.

-

Method: Instead of mixing oxalic acid directly (which causes rapid, chaotic nucleation), researchers use Oxamic Acid or Diethyl Oxalate .

-

Mechanism: These precursors hydrolyze slowly in water, releasing oxalate ions gradually.

-

Result: This "Homogeneous Precipitation" yields monodisperse, spherical particles ideal for cellular uptake studies.

Part 5: Experimental Protocols

Protocol A: Standard High-Purity Precipitation (Batch)

Use this for bulk recovery of >99% Lanthanide from solution.

-

Feed Preparation: Dissolve Ln source in dilute

(pH 1.0–2.0). Concentration: 0.1 M – 0.5 M. -

Precipitant: Prepare 1.0 M Oxalic Acid (

) solution. Filter to remove insolubles. -

Precipitation:

-

Heat Ln solution to 60°C (promotes crystal growth).

-

Add Oxalic Acid slowly with vigorous stirring.

-

Stoichiometry: Add 10–20% excess (molar ratio Oxalate:Ln = 1.65:1).

-

-

Digestion: Stir at 60°C for 1 hour, then allow to cool and settle for 4 hours. This "Ostwald Ripening" phase reduces fines.

-

Filtration & Wash: Filter. Wash with 2% oxalic acid solution (prevents peptization) followed by ethanol/water.

-

Drying: Dry at 105°C.

Protocol B: Homogeneous Precipitation (Nanoparticle/Crystal Growth)

Use this for crystallographic studies or uniform particle synthesis.

-

Precursor: Mix Ln nitrate solution (0.05 M) with Diethyl Oxalate or Oxamic Acid .

-

Ratio: Large excess of precursor (5:1 to Ln).

-

Hydrolysis: Heat to 80–90°C in a sealed vessel or reflux.

-

Kinetics: Precipitation will begin after an induction period (30–60 mins) as the precursor hydrolyzes.

-

Result: Well-defined hexagonal rods or plates, often >50

in size.

References

-

Alemayehu, A., Zakharanka, A., & Tyrpekl, V. (2022). Homogeneous Precipitation of Lanthanide Oxalates.[1][4] ACS Omega, 7(14), 12288–12295.[4] [4]

-

Glasner, A., & Steinberg, M. (1961). The Thermal Decomposition of Lanthanum Oxalate.[5][6] Journal of Inorganic and Nuclear Chemistry, 16(3-4), 279-287.

-

Christensen, A. N., et al. (2010). Structure and thermal decomposition of lanthanide oxalates.[7] Dalton Transactions. (Foundational crystallographic data).

-

Makarova, I., et al. (2020). Recovery of Rare Earth Elements from Leaching Solutions... by Selective Precipitation of Rare Earth Oxalates. Metals, 10(9), 1234.

- Moeller, T. (1953).The Chemistry of the Lanthanides. In Comprehensive Inorganic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lanthanum oxalate - Wikipedia [en.wikipedia.org]

- 6. THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

Health and safety data for Europium(III) oxalate hydrate

Topic: Health and Safety Data for Europium(III) Oxalate Hydrate Content Type: Technical Risk Assessment & Operational Guide Audience: Research Scientists, Chemical Safety Officers, and Process Engineers.

Executive Summary

This compound (

Physicochemical Characterization

Understanding the stability and solubility of this compound is the first line of defense. The hydration state varies (typically

| Property | Data | Operational Implication |

| CAS Number | 304675-55-6 (Hydrate) | Use for precise inventory tracking; distinct from anhydrous (3269-12-3). |

| Formula | High water content implies mass loss during heating/drying. | |

| Appearance | White crystalline powder | Hard to distinguish from other salts; strict labeling required. |

| Solubility (Water) | Negligible ( | Low immediate environmental mobility, but bioavailable in stomach acid . |

| Solubility (Acid) | Soluble in mineral acids | Critical: Gastric HCl solubilizes the compound, releasing toxic oxalate ions. |

| Decomposition | Releases Carbon Monoxide (CO) during calcination. |

Toxicological Mechanisms & Hazards

The toxicity of Europium(III) oxalate is not monolithic; it acts through two distinct pathways. The immediate danger is the oxalate anion , while the europium cation presents a long-term retention risk.

The Oxalate Cascade (Acute Risk)

Upon ingestion or inhalation, gastric acid protonates the oxalate, breaking the Eu-Oxalate bond. The free oxalate ions (

-

Hypocalcemia: Rapid drop in blood calcium leads to tetany and cardiac dysfunction.

-

Renal Failure: Calcium oxalate precipitates in the renal tubules (kidney stones), causing acute obstruction and necrosis.

The Lanthanide Pathway (Chronic Risk)

Europium mimics calcium biologically. While absorption is low (<0.05% typically), absorbed

Visualizing the Toxicity Pathway

The following diagram illustrates the biological fate of the compound upon accidental ingestion.

Figure 1: Biological pathway of toxicity. Note the critical role of gastric acid in solubilizing the otherwise insoluble compound.

Occupational Health & Safety Framework

GHS Classification: WARNING

-

H302/H312: Harmful if swallowed or in contact with skin.[1]

-

H319: Causes serious eye irritation.

Engineering Controls

-

Dust Control: Handling must occur in a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration. The particle size of precipitated oxalates is often fine (<10

), making them respirable. -

Static Dissipation: Dry oxalate powders are prone to static charge. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 minimum; P100/P3 recommended if handling dry powder outside a hood.

-

Dermal: Nitrile gloves (0.11 mm thickness) provide sufficient protection. Double-glove during synthesis steps involving concentrated oxalic acid.

Experimental Protocol: Safe Synthesis & Calcination

This workflow ensures high purity while mitigating the risk of CO release during the decomposition phase.

Synthesis via Precipitation

Objective: Synthesize

-

Dissolution: Dissolve

in deionized water (0.1 M). -

Acidification: Adjust pH to ~1.0 using dilute

to prevent hydrolysis. -

Precipitation: Add excess Oxalic Acid (10% molar excess) slowly at

.-

Safety Check: Perform in fume hood.[2] Oxalic acid is corrosive.

-

-

Digestion: Stir for 2 hours. The precipitate will ripen, becoming easier to filter.

-

Filtration: Vacuum filter. Wash with ethanol to remove excess nitric acid.

Thermal Decomposition (Calcination)

Hazard: The conversion of Oxalate to Oxide releases Carbon Monoxide (CO).

Figure 2: Thermal decomposition stages. Note the critical CO release phase between 350°C and 420°C.

Protocol:

-

Place crucible in a programmable furnace.

-

Ramp 1: 5°C/min to 200°C (Dehydration). Hold 1 hr.

-

Ramp 2: 2°C/min to 900°C.

Emergency Response

-

Inhalation: Move to fresh air immediately. If difficulty breathing occurs, administer oxygen.[4] Note: Symptoms of oxalate poisoning (muscle twitching) may be delayed.

-

Ingestion: Do NOT induce vomiting (risk of esophageal corrosion from liberated acid). Administer calcium gluconate or milk to bind oxalate in the stomach before it absorbs.

-

Spill Cleanup:

-

Do not dry sweep (dust hazard).

-

Cover spill with wet paper towels or use a HEPA vacuum.

-

Treat waste as heavy metal hazard (Europium) AND toxic organic (Oxalate).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16217278, Europium(III) Oxalate. [Link][5][6]

-

ECHA (European Chemicals Agency). Registration Dossier - Lanthanide Oxalates. [Link]

- Wendlandt, W. W. (1959). Thermal Decomposition of Rare Earth Metal Oxalates. Analytical Chemistry, 31(3), 408–410.

Sources

Methodological & Application

Application Note: High-Purity Europium(III) Oxide Nanocrystals Derived from Oxalate Precursors

Topic: Luminescence Properties of Materials Derived from Europium(III) Oxalate Hydrate Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Material Scientists, and Drug Discovery Leads

Synthesis, Characterization, and Time-Resolved Bio-Imaging Applications

Executive Summary & Scientific Rationale

In the development of ultra-sensitive bio-probes for drug discovery, background autofluorescence from biological matrices (plasma, tissue) limits the sensitivity of conventional organic fluorophores. Materials derived from This compound (

Europium oxalate serves a dual critical role:

-

Purification Intermediate: It selectively precipitates Europium from mixed lanthanide solutions, removing quenching impurities (e.g., Fe, Cu).

-

Morphological Template: Its thermal decomposition yields Europium Oxide (

) nanocrystals with high crystallinity and specific surface areas ideal for bioconjugation.

This guide details the protocol for synthesizing high-purity

The Chemistry of the Precursor

The transformation of this compound to the luminescent oxide involves a multi-step thermal decomposition. Understanding this is vital for controlling particle size and defect density, which directly dictate quantum yield.

Thermal Decomposition Pathway

The decomposition occurs in three distinct gravimetric stages:

-

Dehydration (

): Loss of crystallization water. -

Carbonate Formation (

): Decomposition of oxalate to dioxycarbonate. -

Oxide Crystallization (

): Conversion to cubic-

Critical Insight: Calcination below

Experimental Protocols

Protocol A: Controlled Precipitation of Europium(III) Oxalate

Objective: To synthesize monodisperse precursor particles with minimized impurity inclusion.

Reagents:

-

Europium(III) Nitrate Pentahydrate (

, 99.99%) -

Oxalic Acid Dihydrate (

, AR Grade) -

Deionized Water (

) -

Nitric Acid (

) / Ammonium Hydroxide (

Step-by-Step Methodology:

-

Preparation: Dissolve 5.0 mmol of

in 50 mL DI water. -

pH Adjustment: Adjust solution pH to 1.5 ± 0.2 using dilute

.-

Why? Low pH prevents hydrolysis of Eu ions (

) but ensures oxalate remains partially dissociated.

-

-

Precipitant Addition: Dissolve 7.5 mmol Oxalic Acid in 50 mL water (1.5x stoichiometric excess).

-

Precipitation: Add the oxalate solution dropwise to the Eu solution under vigorous stirring (500 rpm) at 60°C .

-

Morphology Control: Elevated temperature promotes crystal growth over nucleation, resulting in larger, more filterable crystals.

-

-

Aging: Stir for 1 hour, then age the suspension for 4 hours at room temperature.

-

Isolation: Centrifuge (4000 rpm, 10 min). Wash precipitate 3x with Ethanol/Water (1:1) to remove nitrate ions.

-

Drying: Dry at 80°C overnight.

Protocol B: Thermal Conversion to Luminescent Nanocrystals

Objective: To activate the f-f transitions by establishing the oxide crystal lattice.

-

Loading: Place dried oxalate precursor in an alumina crucible.

-

Ramping: Heat in a muffle furnace at a rate of 2°C/min .

-

Why? Slow ramping prevents "popping" of particles due to rapid gas evolution, preserving morphology.

-

-

Calcination: Hold at 800°C for 2 hours in air.

-

Cooling: Natural cooling to room temperature.

-

Storage: Store immediately in a desiccator (surface hydroxyls can quench luminescence).

Luminescence Characterization & Self-Validation

To validate the quality of the derived material, you must analyze the emission spectrum. The

Key Spectral Features

Upon excitation (typically 254 nm charge transfer band or 395 nm direct f-f excitation), observe the following transitions:

| Transition | Wavelength (nm) | Nature | Significance |

| ~590 | Magnetic Dipole | Insensitive to local symmetry. Acts as an internal standard. | |

| ~613 | Electric Dipole | Hypersensitive . Intensity increases with lower symmetry (surface defects). |

The Asymmetry Ratio (Self-Validation Metric)

Calculate the Asymmetry Ratio (

-

Interpretation:

- : Indicates high symmetry (bulk-like cubic phase). Good for standard phosphors.

- : Indicates high surface distortion. Preferred for Nanoparticles intended for drug conjugation, as surface defects often correlate with available binding sites, though quantum yield must be balanced.

Jablonski Diagram (Energy Pathways)

The following diagram illustrates the excitation and emission pathways in the derived oxide material.

Figure 1: Energy level diagram showing the excitation, relaxation, and radiative transitions of Europium(III) in the oxide lattice.

Application in Drug Development: TR-FRET Assays

Materials derived from Eu-oxalate are superior for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to their millisecond-scale lifetimes (

Workflow: High-Throughput Screening (HTS)

This workflow describes using Eu-oxide nanoparticles (Eu-NPs) as a donor in a drug binding assay.

Figure 2: Production workflow from inorganic precursor to bio-active screening tool.

The "Gating" Advantage

In a drug screening plate:

-

Flash Excitation: A xenon flash lamp excites the sample.

-

Delay (Gate): Wait

.-

Result: Short-lived autofluorescence from the drug molecules and plastic plate decays to zero.

-

-

Acquisition: Measure Eu-emission window (

). -

Outcome: Signal-to-Noise ratio is improved by orders of magnitude compared to steady-state fluorescence.

References

-

Thermal Decomposition Mechanism

-

Synthesis & Morphology Control

-

Bio-Application (Drug Probes)

-

Luminescence Theory (Asymmetry Ratio)

Sources

- 1. Luminescent Supramolecular Metallogels: Drug Loading and Eu(III) as Structural Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Synthesis and Luminescence Property of Hierarchical Europium Oxalate Micropaticles [cjcp.ustc.edu.cn]

- 4. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 5. Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Note: Doping Protocols with Europium(III) Oxalate Hydrate

This Application Note is designed for researchers and drug development professionals requiring high-purity luminescence protocols. It deviates from standard templates to prioritize technical causality, self-validating logic, and actionable data.

) Application: Luminescent Phosphors, Bio-imaging Probes, and Optical CompositesExecutive Summary & Technical Rationale

Europium(III) oxalate hydrate is a critical precursor and active dopant in the synthesis of red-emitting luminescent materials. Its utility stems from the high coordination number of the

Core Mechanism: The luminescence arises from the intraconfigurational

Critical Constraint (The "Water Problem"): The hydrated water molecules in

-

Calcine the precursor to form an anhydrous oxide host (Protocol A).

-

Encapsulate/Dehydrate the crystals for dispersion in polymer matrices (Protocol B).

Material Characterization & Thermal Behavior[1][2][3][4][5]

Before initiating doping, the thermal decomposition profile of the starting material must be understood to control phase purity.

Table 1: Physicochemical Properties & Decomposition Stages

| Parameter | Value / Description |

| Formula | |

| Solubility | Insoluble in water/ethanol; Soluble in mineral acids ( |

| Excitation | UV (Charge Transfer Band ~250 nm) or Direct f-f (395 nm, 465 nm). |

| Emission | Sharp red line at ~613 nm ( |

| Stage I (T < 200°C) | Dehydration: Loss of crystallization water (Endothermic). |

| Stage II (360-420°C) | Decomposition to Oxycarbonate ( |

| Stage III (> 700°C) | Formation of Cubic Oxide ( |

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the critical temperature windows for processing.

Figure 1: Thermal evolution of Europium Oxalate. Control of temperature determines the final chemical identity of the dopant.

Protocol A: Solid-State Doping (The Co-Precipitation Route)

Target: Synthesis of

Reagents

- (Host precursor, 99.99%)

- (Dopant precursor)

-

Oxalic Acid (

) -

Ammonium Hydroxide (

) for pH control.

Step-by-Step Methodology

-

Stoichiometric Dissolution:

-

Calculate the molar ratio for

(5 mol% doping). -

Dissolve Y-nitrate and Eu-nitrate in deionized water (0.2 M concentration).

-

Expert Insight: Maintain acidic pH (< 2) initially to prevent premature hydrolysis.

-

-

Precipitant Preparation:

-

Prepare a 0.4 M Oxalic Acid solution (20% excess relative to metal cations).

-

Heat both solutions to 60°C to promote crystalline growth over amorphous agglomeration.

-

-

Co-Precipitation (The Critical Step):

-

Add the Oxalic Acid solution dropwise to the Metal Nitrate solution under vigorous stirring.

-

Self-Validating Check: The solution should turn opaque white immediately.

-

Adjust pH to 1.5 - 2.0 using dilute

. -

Why? If pH is too high (>3), hydroxides form instead of oxalates, leading to poor morphology. If pH is too low (<1), yield decreases due to oxalate solubility.

-

-

Aging and Filtration:

-

Stir for 2 hours at 60°C.

-

Filter the precipitate (Vacuum filtration, 0.2 µm membrane).

-

Wash 3x with Ethanol/Water (1:1) to remove nitrate ions.

-

-

Calcination:

-

Dry precipitate at 100°C for 4 hours.

-

Fire in an alumina crucible at 800°C - 1000°C for 4 hours in air.

-

Result: The oxalate decomposes, leaving a pure, cubic-phase

solid solution.

-

Protocol B: Polymer Matrix Doping (Nanocrystal Dispersion)

Target: Transparent Luminescent Films (PMMA or PVA).

Context: For bio-sensing or anti-counterfeiting films where high-temperature calcination is impossible.

Challenge:

Reagents

-

This compound (Micronized or Nanocrystals)[1]

-

Poly(methyl methacrylate) (PMMA) or Polyvinyl Alcohol (PVA)

-

Surface Modifier: Oleic Acid (for PMMA) or direct use for PVA.

Step-by-Step Methodology

-

Nanocrystal Synthesis (Reverse Micelle Method):

-

Note: Commercial Eu-oxalate is often too large (microns). You must synthesize nanoscale oxalate for transparency.

-

Mix Cyclohexane, Triton X-100, and Hexanol to form a microemulsion.

-

Add aqueous

to one emulsion and Ammonium Oxalate to another. -

Mix emulsions; precipitate forms inside the micelles (limiting size to <50 nm).

-

Wash with ethanol and dry.

-

-

Matrix Integration (Option 1: Hydrophilic Host - PVA):

-

Dissolve PVA in water (10 wt%) at 90°C.

-

Disperse Eu-Oxalate nanocrystals in water using Ultrasonication (20 kHz, 10 mins).

-

Mix the suspension with PVA solution.

-

Cast: Drop-cast onto glass slides and dry at 60°C.

-

Validation: The film should be clear. Haze indicates aggregation.

-

-

Matrix Integration (Option 2: Hydrophobic Host - PMMA):

-

Surface Modification: Treat Eu-Oxalate particles with Oleic Acid in ethanol to render the surface hydrophobic.

-

Dissolve PMMA in Chloroform or Toluene.

-

Add modified particles and sonicate.

-

Spin-coat at 2000 RPM for 30s.

-

Visualization: Doping Workflow

Figure 2: Decision tree for selecting the appropriate doping protocol based on the host matrix.

Validation & Quality Control

To ensure the protocol was successful, the following analytical data must be verified.

-

Photoluminescence (PL) Spectroscopy:

-

Excitation: Monitor 395 nm (

). -

Emission: Check the Asymmetry Ratio (

). -

Interpretation: High

(> 4.0) indicates the Eu ion is in a low-symmetry site (desired for high red color purity). If

-

-

Lifetime Decay (

):-

Measure the decay curve at 613 nm.

-

Protocol A (

): Expect -

Protocol B (Polymer): Expect

ms due to OH- quenching from residual water or polymer matrix vibrations.

-

-

XRD (For Protocol A):

-

Confirm the absence of peaks at

(which would indicate unreacted oxalate or monoclinic phases).

-

References

-

Dhananjaya, N., et al. (2011). "Synthesis and characterization of Eu3+ doped Y2O3 nanophosphors." Journal of Alloys and Compounds.

-

Binnemans, K. (2015). "Interpretation of Europium(III) Spectra." Coordination Chemistry Reviews.

-

Zhang, J., et al. (2020). "Thermal decomposition behavior of europium oxalate hydrates." Thermochimica Acta.

-

Hasegawa, Y., et al. (2018). "Polymer-based luminescent materials using Europium complexes." NPG Asia Materials.

Sources

Application Note & Protocol: Sol-Gel Synthesis of Europium-Doped Luminescent Materials via an Oxalate Precursor Route

Abstract

This document provides a comprehensive guide for the synthesis of europium-doped phosphorescent materials utilizing a versatile sol-gel method based on an oxalate precursor pathway. The protocol is designed for researchers, materials scientists, and professionals in drug development seeking to produce high-purity, crystalline nanoparticles with tailored luminescent properties. We delve into the underlying chemical principles, offering a detailed, step-by-step experimental procedure, and outlining key characterization techniques. The causality behind experimental choices is explained to empower users to adapt and optimize the protocol for various host matrices and specific application needs, from advanced lighting and displays to sensitive bio-imaging agents.

Introduction: The Strategic Advantage of the Oxalate-Driven Sol-Gel Method

The synthesis of luminescent materials, particularly those doped with rare-earth ions like Europium (Eu³⁺), is a cornerstone of modern materials science. These materials are integral to a wide array of technologies, including solid-state lighting, high-resolution displays, and biomedical diagnostics. The sol-gel process offers a distinct advantage over traditional high-temperature solid-state reactions by enabling atomic-level mixing of precursors in a solution, which leads to enhanced homogeneity and often lower crystallization temperatures.[1]

The introduction of an oxalate precursor route within the sol-gel framework represents a significant refinement. Oxalic acid and its salts act as powerful chelating agents, forming stable complexes with both the host metal cations and the europium dopant ions.[2][3] This chelation offers superior control over the hydrolysis and condensation reactions that are central to the sol-gel process.[4] The formation of an intermediate metal-oxalate gel network ensures a highly uniform distribution of Eu³⁺ ions throughout the matrix. Upon calcination, this oxalate network decomposes cleanly, yielding a well-defined, crystalline host lattice with minimal residual impurities and a homogenous incorporation of the dopant, which is critical for achieving high luminescence efficiency.[5][6] This method is particularly effective for synthesizing oxide-based phosphors such as Y₂O₃:Eu³⁺, which are known for their strong red emission.[6][7]

Mechanistic Overview: The Role of the Oxalate Precursor

The synthesis process can be logically segmented into three primary stages, each with a distinct chemical rationale. The use of oxalic acid is multi-faceted; it acts as a gelling agent, a morphology controller, and a complexing agent that helps in the purification of the final material.[2]

-

Sol Formation and Chelation: Initially, soluble salts of the host material (e.g., yttrium nitrate) and the europium dopant (europium nitrate) are dissolved in a suitable solvent, typically deionized water or ethanol, to form a clear, homogeneous "sol." The addition of oxalic acid at this stage is critical. The oxalate anions (C₂O₄²⁻) coordinate with the metal cations (e.g., Y³⁺ and Eu³⁺), forming stable metal-oxalate complexes. This complexation slows down and controls the rate of hydrolysis, preventing premature and uncontrolled precipitation.

-

Gelation: As the solvent is slowly evaporated or the pH is adjusted, the metal-oxalate complexes begin to polymerize through condensation reactions, forming a three-dimensional network that entraps the remaining solvent. This process transforms the low-viscosity sol into a semi-rigid, gelatinous mass—the "gel." The uniform distribution of the initial precursor complexes is preserved within this gel structure.

-

Drying and Calcination: The wet gel is first dried at a low temperature to remove the solvent, resulting in a xerogel. The subsequent high-temperature calcination is the final and most critical step. During this stage, the organic oxalate precursor decomposes into volatile products (CO and CO₂), and the host matrix crystallizes into the desired oxide phase (e.g., Y₂O₃). The europium ions, now freed from the oxalate complexes, are incorporated directly into the cation sites of the newly formed crystal lattice, becoming optically active luminescence centers. The calcination temperature directly influences the crystallinity and particle size of the final phosphor powder, which in turn affects the luminescence intensity.[8]

Experimental Protocol: Synthesis of Y₂O₃:Eu³⁺ Nanophosphors

This protocol details the synthesis of Yttrium Oxide (Y₂O₃) doped with 5 mol% Europium (Eu³⁺). The principles can be readily adapted for other host matrices (e.g., Lu₂O₃, Gd₂O₃) and dopant concentrations.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) | 99.99% | Sigma-Aldrich | Host precursor. |

| Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) | 99.99% | Sigma-Aldrich | Dopant precursor. |

| Oxalic acid dihydrate (H₂C₂O₄·2H₂O) | ACS Reagent, ≥99.5% | Fisher Scientific | Precipitating/chelating agent. |

| Ammonium hydroxide (NH₄OH) | 28-30% solution | VWR | pH adjustment. |

| Ethanol (C₂H₅OH) | Anhydrous, ≥99.5% | Decon Labs | Solvent/washing agent. |

| Deionized (DI) Water | >18 MΩ·cm | Millipore System | Solvent/washing agent. |

Equipment

-

Magnetic stirrer with heating capabilities

-

Beakers and graduated cylinders

-

pH meter

-

Centrifuge

-

Drying oven

-

High-temperature tube or muffle furnace with programmable controller

-

Agate mortar and pestle

Step-by-Step Synthesis Procedure

-

Precursor Solution Preparation:

-

Calculate the required masses of Y(NO₃)₃·6H₂O and Eu(NO₃)₃·6H₂O for a 5 mol% doping level. For a total of 0.01 moles of metal ions, this corresponds to 0.0095 moles of Y³⁺ and 0.0005 moles of Eu³⁺.

-

In a 250 mL beaker, dissolve the calculated amounts of yttrium nitrate and europium nitrate in 100 mL of DI water.

-

Stir the solution vigorously with a magnetic stirrer until all salts are completely dissolved, forming a clear and colorless solution.

-

-

Oxalate Co-Precipitation and Gel Formation:

-

In a separate beaker, prepare a 0.2 M solution of oxalic acid by dissolving the appropriate amount of H₂C₂O₄·2H₂O in 100 mL of DI water.

-

Slowly add the oxalic acid solution dropwise to the mixed nitrate solution under continuous stirring. A white precipitate of yttrium-europium oxalate will form immediately.

-

Causality Check: The slow, dropwise addition is crucial to ensure homogeneous precipitation and prevent the formation of large, non-uniform agglomerates. The oxalate ions chelate with both Y³⁺ and Eu³⁺, leading to their simultaneous precipitation and ensuring atomic-level mixing of the dopant within the host precursor.[6]

-

After the complete addition of oxalic acid, continue stirring for 1 hour to ensure the reaction goes to completion.

-

Adjust the pH of the slurry to ~7-8 by slowly adding ammonium hydroxide. This promotes the complete precipitation of the metal oxalates.

-

-

Aging, Washing, and Separation:

-

Age the resulting white precipitate in the mother liquor for 12-24 hours without stirring. This aging process allows for the growth and perfection of the oxalate precursor particles.

-

Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 10 minutes).

-

Discard the supernatant and re-disperse the precipitate in DI water, followed by centrifugation. Repeat this washing step three times to remove residual nitrate and ammonium ions.

-

Perform a final wash with ethanol to aid in the subsequent drying process.

-

-

Drying:

-

Transfer the washed precipitate to a ceramic dish and dry it in an oven at 80-100 °C for 12 hours. This will remove the water and ethanol, resulting in a dry powder of the yttrium-europium oxalate precursor.

-

-

Calcination:

-

Gently grind the dried precursor powder in an agate mortar to break up any large agglomerates.

-

Place the powder in an alumina crucible and transfer it to a programmable muffle furnace.

-

Heat the sample in air according to the following temperature profile:

-

Ramp up to 600 °C at a rate of 5 °C/min and hold for 2 hours. This initial step ensures the slow and complete decomposition of the oxalate precursor.

-

Ramp up to the final calcination temperature (e.g., 1000 °C) at a rate of 5 °C/min and hold for 4 hours.

-

Allow the furnace to cool down naturally to room temperature.

-

-

Causality Check: The final calcination temperature is a critical parameter. Higher temperatures generally lead to better crystallinity and larger particle sizes, which can enhance luminescence intensity.[8] However, excessively high temperatures may cause unwanted sintering. The optimal temperature must be determined experimentally for each specific host-dopant system.

-

Characterization and Data Analysis

To validate the synthesis and understand the properties of the resulting materials, a suite of characterization techniques is essential.

| Technique | Parameter Measured | Expected Outcome/Interpretation |

| X-Ray Diffraction (XRD) | Crystalline phase, particle size, lattice parameters | Sharp diffraction peaks corresponding to the cubic phase of Y₂O₃, confirming successful crystallization. The absence of other phases indicates high purity. Peak broadening can be used with the Scherrer equation to estimate crystallite size. |

| Scanning Electron Microscopy (SEM) | Morphology, particle size distribution, agglomeration | Provides visual confirmation of the particle shape (e.g., spherical) and size. Helps assess the degree of agglomeration, which can be influenced by the calcination conditions. |

| Transmission Electron Microscopy (TEM) | Nanostructure, crystallinity, particle size | Offers higher resolution imaging than SEM, allowing for precise measurement of primary nanoparticle size and visualization of the crystal lattice fringes. |

| Photoluminescence (PL) Spectroscopy | Emission and excitation spectra, luminescence lifetime | Excitation at the charge transfer band (around 250 nm) should result in a strong, characteristic red emission spectrum dominated by the ⁵D₀ → ⁷F₂ transition of Eu³⁺ at ~612 nm.[8][9] The intensity of this peak is a direct measure of the phosphor's efficiency. |

Applications and Future Directions

The europium-doped materials synthesized via this method are prime candidates for a variety of applications:

-

Solid-State Lighting: As red-emitting phosphors in white light-emitting diodes (WLEDs) to improve the color rendering index (CRI).

-

Displays: For providing the red primary color in field emission displays (FEDs) and other display technologies.

-

Biomedical Imaging: The nanoparticles can be surface-functionalized for use as fluorescent probes in bio-imaging and sensing applications, leveraging their sharp emission peaks and long luminescence lifetimes.

-

Anti-Counterfeiting: Incorporation into security inks and tags due to their unique and difficult-to-replicate spectral signature.

Future research can focus on co-doping with other rare-earth ions to tune the emission color or enhance quantum efficiency, exploring different host matrices for novel optical properties, and optimizing surface chemistry for targeted biological applications.

References

-

Europium-doped Lu2O3 phosphors prepared by a sol-gel method. ResearchGate. Available at: [Link]

-

Synthesis and characterization of europium-doped Sr3Al2O6 phosphors by sol–gel technique. ResearchGate. Available at: [Link]

-

Sol-gel processing and structural study of europium-doped hybrid materials. Journal of Materials Chemistry. Available at: [Link]

-

Sol–gel synthesis and characterization of Eu+++/Y2O3 nanophosphors by an alkoxide precursor. ResearchGate. Available at: [Link]

-

Oxalic Acid-Assisted Sol–Gel Synthesis of High-Purity Amorphous Silica from Geothermal Waste. Periodica Polytechnica Chemical Engineering. Available at: [Link]

-

The evolution of 'sol–gel' chemistry as a technique for materials synthesis. RSC Publishing. Available at: [Link]

-

SPECTRAL INVESTIGATIONS OF EUROPIUM ACTIVATED YTTRIUM OXIDE PHOSPHOR PREPARED BY COPRECIPITATION METHOD WITH OXALIC ACID. ResearchGate. Available at: [Link]

-

Sol-gel synthesis of Eu3+,Tb3+ co-doped Y2O3 scintillating nanopowders. ResearchGate. Available at: [Link]

-